
N-(4-amino-2-methoxyphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-amino-2-methoxyphenyl)pentanamide” is a simplified derivative of Albendazole, a widely used anthelmintic . It has been chemically prepared using 4-anisidine and pentanoic acid . This compound has been evaluated in vitro against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans .
Synthesis Analysis
The compound was chemically prepared using 4-anisidine and pentanoic acid .Molecular Structure Analysis
The molecular formula of “N-(4-amino-2-methoxyphenyl)pentanamide” is C12H18N2O2 . Its average mass is 222.283 Da and its monoisotopic mass is 222.136826 Da .Chemical Reactions Analysis
The compound has been found to affect the viability of parasites in a time- and concentration-dependent manner, similar to Albendazole . It also showed a profile of lower cytotoxicity to human and animal cell lines than Albendazole .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H18N2O2 . Its average mass is 222.283 Da and its monoisotopic mass is 222.136826 Da .Wissenschaftliche Forschungsanwendungen
Anthelmintic Properties
N-(4-Methoxyphenyl)pentanamide, a simplified derivative of Albendazole, has been found to display anthelmintic properties against the nematode Toxocara canis . This nematode is an ascarid roundworm of animals that can infect humans . The compound was found to affect the viability of parasites in a time- and concentration-dependent manner . Interestingly, N-(4-methoxyphenyl)pentanamide showed a profile of lower cytotoxicity to human and animal cell lines than albendazole . This suggests that N-(4-methoxyphenyl)pentanamide could be a potential candidate for the development of new anthelmintic agents.
Acetylcholinesterase Inhibitors
N-(4-Methoxyphenyl)pentanamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter, in the brain . Inhibitors of this enzyme are used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine . The inhibitory activity test results showed that most of the compounds of 4-methoxy-phenylthiazole-2-amine derivatives had a certain AChE inhibitory activity in vitro .
Zukünftige Richtungen
The results of the study demonstrate that the molecular simplification of Albendazole to give “N-(4-amino-2-methoxyphenyl)pentanamide” may be an important pipeline in the discovery of novel anthelmintic agents . The treatment and control of diseases caused by parasitic helminths have been dependent on a limited set of drugs, many of which have become less effective, necessitating the search for novel anthelmintic agents .
Wirkmechanismus
Target of Action
N-(4-amino-2-methoxyphenyl)pentanamide is a simplified derivative of Albendazole . It has been evaluated against the nematode Toxocara canis, an ascarid roundworm of animals that can infect humans
Mode of Action
The compound affects the viability of parasites in a time- and concentration-dependent manner . It is similar to Albendazole in its mode of action . .
Biochemical Pathways
Given its anthelmintic properties, it likely interferes with the biochemical pathways essential for the survival and reproduction of the parasites .
Pharmacokinetics
Pharmacokinetic studies demonstrated an excellent drug-likeness profile for N-(4-amino-2-methoxyphenyl)pentanamide . It adheres to major pharmaceutical companies’ filters . .
Result of Action
N-(4-amino-2-methoxyphenyl)pentanamide has shown anthelmintic properties against the nematode Toxocara canis . It affects the viability of parasites in a time- and concentration-dependent manner . Interestingly, it showed a profile of lower cytotoxicity to human and animal cell lines than Albendazole .
Eigenschaften
IUPAC Name |
N-(4-amino-2-methoxyphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-7-6-9(13)8-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZOTSLSKOFUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



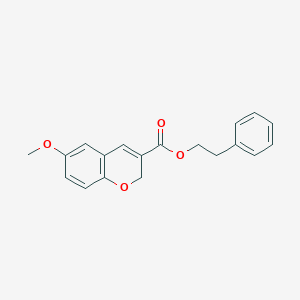
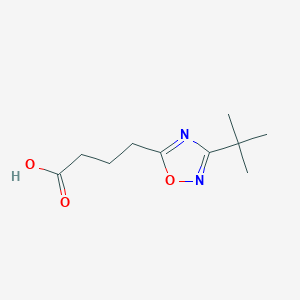
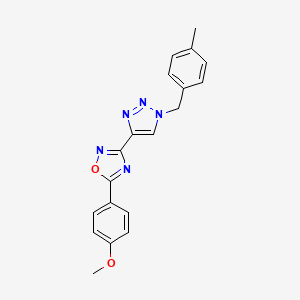
![1-(2-methoxy-5-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2463130.png)
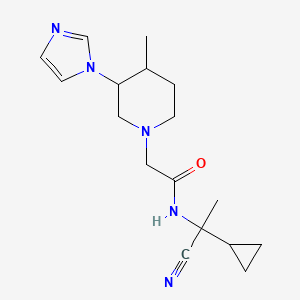

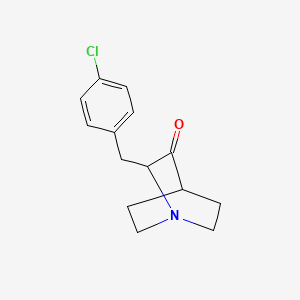
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(4-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2463134.png)
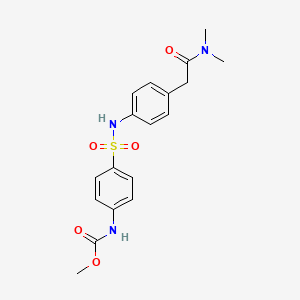
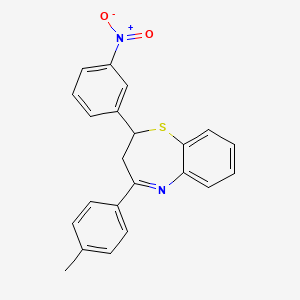
![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)
![3-benzyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2463141.png)